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molecular formula C11H12ClN3O2 B1313144 ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 30720-25-3

ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1313144
M. Wt: 253.68 g/mol
InChI Key: RCQMGWFLFNPCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915286B2

Procedure details

A mixture of diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate (2.5 g, 0.009 mole) and phosphorous oxy chloride (17.7 ml, 0.185 mole) was heated at 110-120° C. under stirring for about 3 hours under argon atmosphere. The reaction mixture was poured into ice water. It was extracted with dichloromethane and washed with brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to give pure white solid compound. Yield: 1.8 g. m/z: (M++1) 253.9.
Name
diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([NH:8][CH:9]=[C:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11](OCC)=O)=[CH:6][CH:5]=[N:4]1)[CH3:2].P(Cl)(Cl)([Cl:23])=O>>[CH2:19]([O:18][C:16]([C:10]1[C:11]([Cl:23])=[C:6]2[CH:5]=[N:4][N:3]([CH2:1][CH3:2])[C:7]2=[N:8][CH:9]=1)=[O:17])[CH3:20]

Inputs

Step One
Name
diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate
Quantity
2.5 g
Type
reactant
Smiles
C(C)N1N=CC=C1NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
17.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring for about 3 hours under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give pure white solid compound

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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